

A Head-to-Head Comparison of Antibiotic A-130 with Commercially Available Antibiotics

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Compound of Interest

Compound Name: Antibacterial agent 130

Cat. No.: B12397576

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antibiotic A-130 against established, commercially available antibiotics targeting Gram-positive bacteria. Due to the limited publicly available data on A-130, this comparison utilizes data from its representative compound class, nigericin, to provide a substantive evaluation of its potential efficacy and mechanism of action relative to current standards of care.

Introduction to Antibiotic A-130

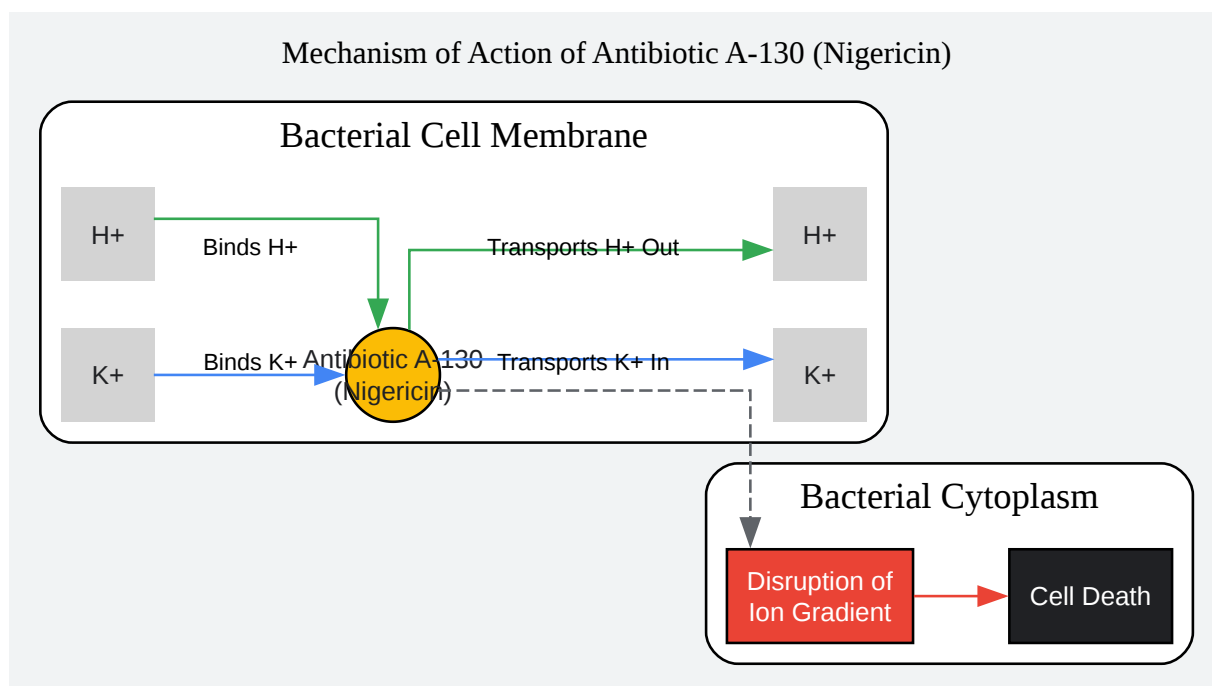
Antibiotic A-130 is an antibiotic isolated from *Streptomyces hygroscopicus*. It belongs to the nigericin group of antibiotics, which are classified as polyether ionophores. Structurally, it features an alpha, beta-unsaturated ketone chromophore. Its activity is primarily directed against Gram-positive organisms. As an ionophore, its mechanism of action is fundamentally different from many commercially available antibiotics, suggesting a potential role in overcoming existing resistance mechanisms.

Mechanism of Action

The efficacy of an antibiotic is defined by its ability to disrupt essential bacterial processes. Below is a comparison of the mechanisms of action for Antibiotic A-130 (nigericin) and three leading commercial antibiotics used for Gram-positive infections: vancomycin, linezolid, and daptomycin.

Antibiotic A-130 (Nigericin Group)

Nigericin-like antibiotics function as ionophores, specifically as potassium and proton antiporters. They insert into the bacterial cell membrane and disrupt the transmembrane ion gradients that are critical for essential cellular functions, including ATP synthesis and substrate transport. This disruption of the membrane potential leads to a cascade of events culminating in bacterial cell death.

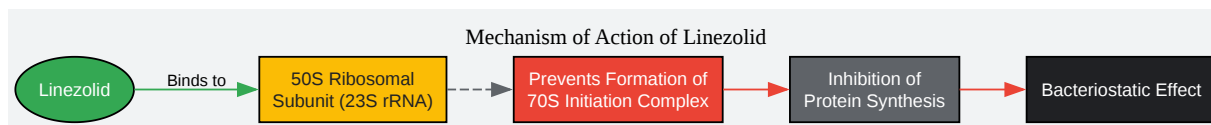
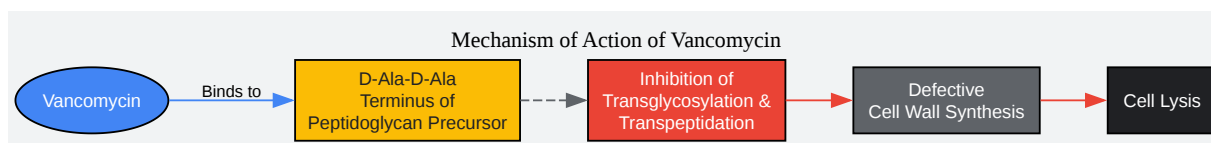


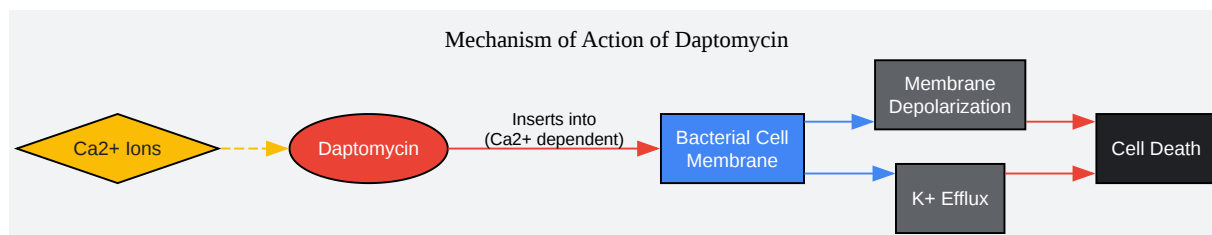
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Caption: Mechanism of Action of Antibiotic A-130 (Nigericin)

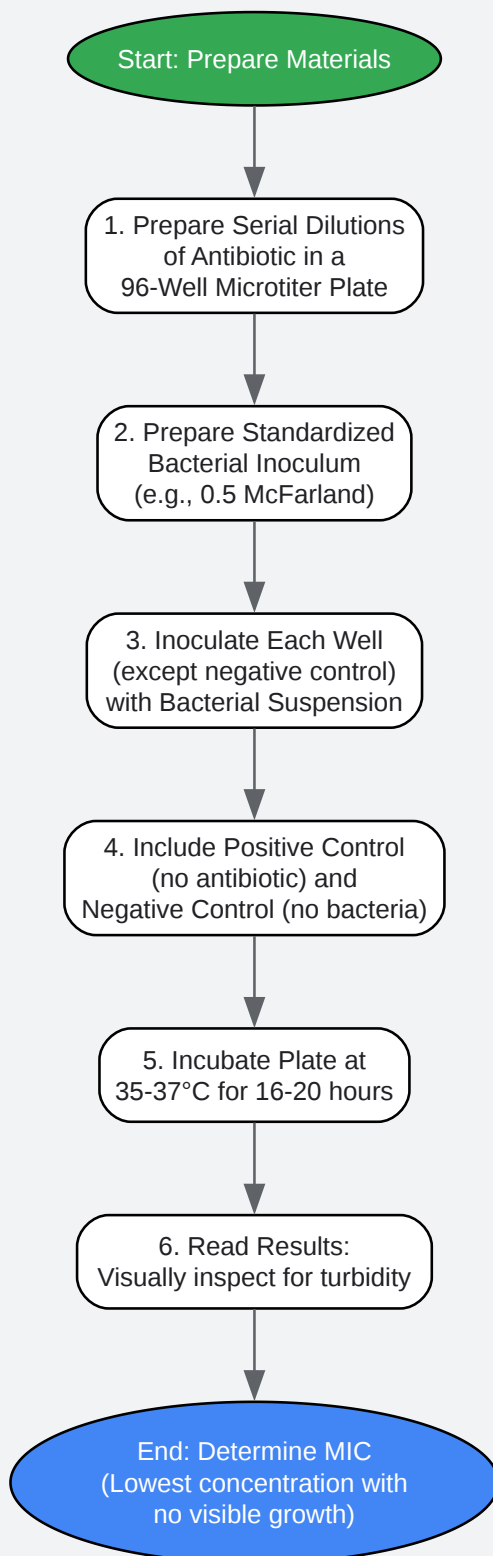
Vancomycin

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall biosynthesis. This leads to a weakened cell wall and subsequent cell lysis.





Experimental Workflow for Broth Microdilution MIC Assay

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